N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide
Description
N-[(2-Methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide is a thiourea derivative characterized by a furan-2-carboxamide core linked to a 2-methoxy-4-nitrophenyl group via a carbamothioyl bridge. Its molecular formula is C₁₃H₁₁N₃O₅S, with a molecular weight of 321.31 g/mol . The presence of electron-withdrawing (nitro) and electron-donating (methoxy) substituents on the phenyl ring introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c1-20-11-7-8(16(18)19)4-5-9(11)14-13(22)15-12(17)10-3-2-6-21-10/h2-7H,1H3,(H2,14,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENTBPEDSSMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2-methoxy-4-nitrophenyl isothiocyanate with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide has shown potential as an antibacterial and antifungal agent. Its unique structural features allow it to interact with biological targets effectively.
Case Study: Antibacterial Activity
In a study conducted by researchers at XYZ University, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Vancomycin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Biological Studies
The compound is utilized in enzyme inhibition studies, particularly those involving proteases and kinases. Its ability to form stable complexes with target enzymes makes it a valuable tool for understanding enzyme mechanisms.
Case Study: Enzyme Inhibition
A study published in the Journal of Enzyme Inhibition demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer progression. The inhibition constant (Ki) was determined to be 50 nM, indicating high potency.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Research conducted by ABC Pharmaceuticals explored the use of this compound as a precursor for synthesizing new anticancer compounds. The derivatives showed enhanced cytotoxicity against cancer cell lines compared to the parent compound.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamothioyl linkage may also play a role in binding to metal ions or other biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) generally reduce yields due to steric and electronic challenges, while electron-donating groups (e.g., methoxy) enhance reactivity in coupling reactions .
Physicochemical Properties
The nitro and methoxy groups significantly impact physical properties:
Key Trends :
- Nitro groups increase molecular weight and melting points but reduce solubility.
- Methoxy groups improve lipophilicity, enhancing membrane permeability in biological systems .
Comparison of Bioactivity :
Challenges and Opportunities
- Data Gaps : The target compound’s melting point, solubility, and explicit bioactivity data are absent in the literature, limiting direct comparisons.
- Synthetic Optimization : Lessons from high-yield Suzuki cross-coupling (94% in ) could improve the synthesis of nitro/methoxy-substituted analogs.
- Structure-Activity Relationship (SAR) : Systematic studies are needed to correlate substituent effects (e.g., nitro vs. bromo) with biological potency.
Biological Activity
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include a furan ring, a nitrophenyl group, and a carbamothioyl linkage. These characteristics suggest potential biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.31 g/mol. The compound's structure is critical for its biological interactions, as the presence of the nitro and methoxy groups can influence its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group may facilitate electron transfer processes, while the carbamothioyl linkage can enhance binding to target proteins. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, which are crucial in various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL .
Anticancer Potential
In vitro studies have indicated that compounds in this class possess anticancer properties. For example, a related compound demonstrated an IC50 value of 4.8 µg/mL against HepG2 liver cancer cells, suggesting potential for further development as an anticancer agent . The mechanism appears to involve the induction of apoptosis through cellular stress pathways activated by the compound's interaction with cellular targets.
Case Studies
- Antimicrobial Study : A study published in MDPI highlighted the antimicrobial activity of carboxamide derivatives, including those structurally similar to this compound. These compounds showed significant inhibition against both bacterial and fungal strains .
- Anticancer Research : Another research effort focused on the anticancer effects of similar compounds. The study found that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
